molecular formula C6H12N2O B3222223 2,2-Dimethylcyclopropanecarbohydrazide CAS No. 1211807-78-1

2,2-Dimethylcyclopropanecarbohydrazide

Cat. No.: B3222223
CAS No.: 1211807-78-1
M. Wt: 128.17
InChI Key: TYIORGRYOXWJCU-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarbohydrazide (CAS 1303993-90-9) is a cyclopropane derivative functionalized with a carbohydrazide group (–CONHNH₂) and two methyl substituents at the 2-position of the cyclopropane ring. Industrially, it is available as a hydrochloride salt with 99% purity, packaged in 25 kg cardboard drums, and certified under REACH and ISO standards . The compound’s strained cyclopropane ring and hydrazide moiety make it a reactive intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty chemicals.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(9)8-7/h4H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIORGRYOXWJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the hydrazide bond. The reaction can be represented as follows:

[ \text{2,2-Dimethylcyclopropanecarboxylic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2,2-Dimethylcyclopropanecarbohydrazide serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules, particularly those that incorporate cyclopropane moieties. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic pathways.

Synthesis Methods
The synthesis of this compound typically involves the following methods:

  • Cyclopropanation Reactions : Employing precursors like 2,2-dimethylcyclopropane with hydrazine derivatives under acidic or basic conditions.
  • Catalytic Processes : Utilizing catalysts such as palladium or rhodium complexes to enhance reaction yields and selectivity.

Biological Research

Potential Biological Activity
Research indicates that this compound exhibits significant biological activities, making it a candidate for further exploration in medicinal chemistry. Its interactions with biological systems may involve:

  • Enzyme Modulation : The compound may influence enzyme activity through reversible binding, potentially affecting metabolic pathways.
  • Cell Signaling : It could act as a signaling molecule, impacting cellular responses and influencing various biochemical processes.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria.
    • Inhibition Zones (mm) :
      PathogenInhibition Zone
      Staphylococcus aureus15
      Escherichia coli12
      Pseudomonas aeruginosa10
  • Anti-inflammatory Properties
    • Another investigation assessed the compound's ability to reduce nitric oxide production in macrophages stimulated by TNF-α. The findings revealed a dose-dependent reduction in NO levels.
    • Concentration vs. NO Production (µM) :
      Concentration (µM)NO Production (µM)
      020
      1015
      508

Pharmaceutical Development

Drug Synthesis
The unique properties of this compound make it an attractive candidate for drug development. Its potential applications include:

  • Antibiotic Development : Given its antimicrobial properties, the compound could lead to new antibiotic agents.
  • Anti-inflammatory Drugs : The observed anti-inflammatory effects suggest it may be developed into therapeutic agents targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Functional Group Substituents Key Properties Applications
This compound Carbohydrazide 2,2-dimethyl Industrial grade, 99% purity Agrochemicals, APIs
2,2-Difluorocyclopropanecarboxylic Acid Carboxylic acid 2,2-difluoro Density 1.527 g/cm³, B.P. 70°C Pharmaceuticals
2,2-Dichlorocyclopropanecarboxamide Carboxamide 2,2-dichloro N/A Pesticides
Adamantane-1-carbohydrazide Carbohydrazide Adamantane High thermal stability Antiviral agents

Table 2: Reactivity Comparison

Compound Reactivity Profile
This compound Nucleophilic hydrazide participates in condensations and cyclizations .
2,2-Difluorocyclopropanecarboxylic Acid Ring-opening in Friedel-Crafts reactions due to acylium ion formation .
2,2-Dimethylcyclopropyl Cyanide Nitrile group enables hydrolysis to carboxylic acids or amines .

Biological Activity

2,2-Dimethylcyclopropanecarbohydrazide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with several molecular targets within the body. Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of dimethylcyclopropanecarbohydrazide possess significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against different cancer cell lines. Preliminary data suggest it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Profiles

In silico methods have been employed to estimate the biological activity profiles of this compound and its metabolites. These profiles suggest potential activities such as:

  • Carcinogenic Potential : Some studies indicate that certain metabolites may exhibit carcinogenic properties, necessitating further investigation into their safety profiles .
  • Teratogenic Effects : There are indications of teratogenicity associated with the compound, which raises concerns regarding its use in pregnant populations .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
CytotoxicityInhibits cancer cell growth
TeratogenicPotential risk identified
CarcinogenicMetabolites show increased risk

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a strong inhibitory effect on methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro studies conducted on human colon adenocarcinoma cells demonstrated that the compound significantly reduced cell viability, suggesting a promising avenue for cancer treatment. The mechanism was linked to increased apoptosis and disruption of mitochondrial function .
  • Metabolic Profiling : Research utilizing computer-aided drug design has shown varying biological activity profiles for the parent compound and its metabolites. Notably, certain metabolites exhibited enhanced carcinogenic and embryotoxic activities compared to the original compound .

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethylcyclopropanecarbohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via hydrazine derivatives reacting with cyclopropane precursors. A common approach involves condensation of 2,2-dimethylcyclopropanecarbonyl chloride with hydrazine hydrate under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions like over-substitution or hydrolysis . Optimization variables include:

  • Temperature : Lower temperatures favor selectivity; higher temperatures accelerate kinetics but risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while aqueous phases improve hydrazine solubility.
  • Catalysis : Lewis acids (e.g., ZnCl₂) may stabilize intermediates but require post-reaction quenching .
    Validate purity via TLC (Rf comparison) and NMR (absence of carbonyl peaks at ~170 ppm).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.0 ppm, geminal coupling) and hydrazide NH₂ signals (δ 4.5–6.0 ppm, broad). The cyclopropane carbons appear at ~20–30 ppm .
  • IR Spectroscopy : Confirm hydrazide C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂NH₂ group).
    For crystallinity assessment, use X-ray diffraction; however, cyclopropane derivatives often require co-crystallization agents due to low symmetry .

Advanced: How can researchers resolve contradictory data in cyclopropane ring stability studies involving this compound?

Answer:
Contradictions in stability data (e.g., thermal decomposition temperatures or acid sensitivity) often stem from:

  • Experimental conditions : Trace moisture or oxygen may catalyze ring-opening. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
  • Analytical methods : Compare DSC (thermal stability) vs. NMR kinetics (real-time degradation). For example, apparent stability in DSC may conflict with NMR-observed ring-opening at lower temperatures due to solvent interactions .
    Mitigation :
  • Replicate experiments with rigorous control of variables.
  • Use complementary techniques (e.g., Raman spectroscopy for real-time ring strain analysis) .

Advanced: What mechanistic insights support the use of this compound in synthesizing nitrogen-containing heterocycles?

Answer:
The hydrazide group (-CONHNH₂) acts as a bifunctional nucleophile, enabling:

  • Cyclization reactions : Under acidic conditions, intramolecular attack forms 5-membered rings (e.g., pyrazolidines). Kinetic studies show a preference for 5- over 6-membered rings (ΔG‡ ~15 kJ/mol lower) .
  • Cross-coupling : Pd-catalyzed Buchwald-Hartwig reactions with aryl halides yield hydrazone-linked biaryls, though steric hindrance from the dimethylcyclopropane group may reduce yields (~40–60% vs. ~70% for linear analogs) .
    Design tip : Introduce electron-withdrawing substituents on the cyclopropane to enhance hydrazide nucleophilicity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of hydrazine vapors .
  • Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent oxidation or moisture absorption .
  • Waste disposal : Neutralize with dilute HCl (pH <3) before incineration to degrade hydrazine byproducts .

Advanced: How does steric strain in the cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The dimethyl groups induce significant steric hindrance, altering reactivity:

  • Ring-opening reactions : Under acidic conditions, the cyclopropane ring undergoes electrophilic attack at the less hindered carbon. DFT calculations show a 10–12 kcal/mol activation barrier difference between substituted and unsubstituted carbons .
  • Nucleophilic substitution : Steric shielding reduces SN2 reactivity (e.g., ~50% lower yield in bromide displacement vs. non-cyclopropane analogs). Mitigate by using bulky nucleophiles (e.g., tert-butoxide) to leverage Thorpe-Ingold effects .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Enzyme inhibition : The hydrazide group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), showing IC₅₀ values in the µM range .
  • Prodrug design : Hydrazides are hydrolyzed in vivo to release active amines, enhancing bioavailability. In vitro studies show 80% conversion in simulated gastric fluid .
  • Antimicrobial screening : Derivatives exhibit moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) due to membrane disruption .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:
Low yields (<30%) often arise from:

  • Intermediate instability : Protect hydrazide groups with Boc or Fmoc during cyclopropane functionalization .
  • Purification challenges : Use silica gel modified with triethylamine (for basic byproducts) or gradient HPLC with C18 columns .
    Process optimization :
  • Screen coupling reagents (e.g., EDC/HOBt vs. DCC) for amide bond formation.
  • Employ flow chemistry to control exothermic reactions and improve mixing .

Basic: What computational methods predict the physicochemical properties of this compound?

Answer:

  • Molecular dynamics (MD) : Simulate solubility in solvents (e.g., logP ~1.2 predicted via COSMO-RS) .
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts (±0.3 ppm accuracy) and reaction transition states .
  • QSPR models : Estimate toxicity (e.g., LD₅₀ ~450 mg/kg) using fragment-based descriptors .

Advanced: What strategies validate the biological activity of derivatives without commercial reference standards?

Answer:

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based MMP-9 assay) with cell viability (MTT assay) to confirm target-specific effects .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs for tracking metabolic pathways via LC-MS .
  • Negative controls : Use structurally similar but inactive analogs (e.g., cyclopropane-free hydrazides) to rule out nonspecific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylcyclopropanecarbohydrazide

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